molecular formula C14H8F8Si B15075002 Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane

Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane

Katalognummer: B15075002
Molekulargewicht: 356.28 g/mol
InChI-Schlüssel: MDQIAWFAEZGVGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane is a unique organosilicon compound with the molecular formula C14H8F8Si. It is characterized by the presence of two 2,3,4,5-tetrafluorophenyl groups attached to a dimethylsilane core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane typically involves the reaction of 2,3,4,5-tetrafluorophenyl lithium with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane in various reactions involves the interaction of the silicon center with nucleophiles or electrophiles. The presence of electron-withdrawing fluorine atoms on the phenyl rings enhances the reactivity of the silicon center, making it more susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of new silicon-containing compounds .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane is unique due to its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over reactivity and stability .

Eigenschaften

Molekularformel

C14H8F8Si

Molekulargewicht

356.28 g/mol

IUPAC-Name

dimethyl-bis(2,3,4,5-tetrafluorophenyl)silane

InChI

InChI=1S/C14H8F8Si/c1-23(2,7-3-5(15)9(17)13(21)11(7)19)8-4-6(16)10(18)14(22)12(8)20/h3-4H,1-2H3

InChI-Schlüssel

MDQIAWFAEZGVGX-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1=C(C(=C(C(=C1)F)F)F)F)C2=C(C(=C(C(=C2)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.